molecular formula C36H43F3N6O10 B12368275 Dota-adibo (tfa)

Dota-adibo (tfa)

Cat. No.: B12368275
M. Wt: 776.8 g/mol
InChI Key: PDQRVMRMRVCVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DOTA-ADIBO (TFA) is a specialized bifunctional chelator (BFC) critical for developing advanced radiopharmaceuticals, particularly in the field of immuno-Positron Emission Tomography (immuno-PET). Its structure integrates a macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which acts as a potent chelator for radiometals like copper-64 (⁶⁴Cu) and gallium-68 (⁶⁸Ga), with an azadibenzocyclooctyne (ADIBO or DBCO) group that enables efficient bioconjugation . The core research value of this compound lies in its application of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. This allows for a specific, rapid, and efficient covalent linkage between the DOTA-ADIBO chelator and azide-functionalized biomolecules, such as monoclonal antibodies (e.g., trastuzumab) and peptides, without the need for toxic catalysts that could damage sensitive biological vectors . This process facilitates the creation of stable radioimmunoconjugates for targeted molecular imaging. In application, DOTA-ADIBO is used to radiolabel targeting vectors with positron-emitting radiometals for cancer imaging. Studies have demonstrated that DOTA-ADIBO conjugates can be radiolabeled with ⁶⁴Cu under mild conditions, achieving excellent radiochemical yields and high stability in serum, while maintaining the immunoreactive fraction of the attached antibody . This compound is also a key component in novel chelator-based clickable radiotheranostic platforms, enabling the development of agents that can be used for both diagnostic imaging and targeted radionuclide therapy . Please note that this product is intended for Research Use Only and is not approved for diagnostic or therapeutic human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C36H43F3N6O10

Molecular Weight

776.8 g/mol

IUPAC Name

2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H42N6O8.C2HF3O2/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46;3-2(4,5)1(6)7/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48);(H,6,7)

InChI Key

PDQRVMRMRVCVFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dota-adibo (tfa) involves a convergent synthetic approach. The key intermediates include the ADIBO active ester and primary amine-functionalized chelators. The reaction conditions typically involve strain-promoted azide-alkyne cycloaddition (SPAAC) to form covalent bonds between the chelator and the target molecule .

Industrial Production Methods

Industrial production of Dota-adibo (tfa) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then freeze-dried and stored under controlled conditions to maintain its stability .

Scientific Research Applications

Key Applications

  • Radiotheranostics
    • The Dota-adibo platform has been utilized for developing radiotheranostic agents, which combine therapeutic and diagnostic capabilities. For instance, the incorporation of Dota-adibo into albumin-based systems has shown promising results in improving pharmacokinetics and targeting efficiency for tumor imaging and treatment .
  • Targeted Drug Delivery
    • Dota-adibo facilitates the creation of targeted drug delivery systems by allowing the attachment of various ligands that can bind to specific receptors on cancer cells. This targeting capability enhances the efficacy of therapeutic agents while minimizing off-target effects .
  • Synthesis of Radiotracers
    • The compound enables the construction of fusion chelator systems that can be modified to synthesize radiotracers after copper modification. This application is particularly relevant in positron emission tomography (PET) imaging, where precise localization of tumors is crucial for effective treatment planning .

Case Study 1: Albumin-Based Nanoplatforms

A study demonstrated the use of Dota-adibo conjugated to albumin for developing a nanoplatform capable of targeted imaging and therapy. The degree of functionalization was optimized to enhance circulation time and targeting specificity. Results indicated that the albumin-Dota-adibo conjugates exhibited a prolonged half-life and improved tumor uptake compared to non-targeted agents .

ParameterValue
Half-life> 18 hours
Tumor uptake at 24 hours2-fold higher than liver
Degree of FunctionalizationOptimized via click chemistry

Case Study 2: Exendin-4 Conjugates

Another study explored the application of Dota-adibo in conjunction with exendin-4, a peptide targeting glucagon-like peptide-1 receptors. The resulting conjugate showed significant binding affinity and prolonged retention in tumors, demonstrating the potential for using Dota-adibo in developing radiotheranostic agents tailored for specific receptor targets .

Time Post-InjectionTumor Uptake (% ID/g)
1 hour13.7 ± 2.6
24 hours20.8 ± 5.4
48 hours57.0 ± 7.7

Mechanism of Action

The mechanism of action of Dota-adibo (tfa) involves its ability to form stable complexes with metal ions through chelation. The compound’s bifunctional nature allows it to conjugate with drugs via cycloaddition reactions, enabling the construction of fusion chelator systems. These systems can then be modified with copper-64 to create radiotracers for imaging applications .

Comparison with Similar Compounds

Key Observations :

  • Stability: Both compounds are purified under acidic (TFA) and basic (ammonia) conditions, but DOTA-ADIBO’s white solid form may indicate higher purity or crystallinity compared to NODAGA-ADIBO’s pale yellow product .

Functional Comparison

Chelator Core Properties
  • DOTA : Forms stable complexes with a wide range of radiometals (e.g., ^68Ga, ^177Lu) but requires elevated temperatures (70–95°C) for efficient radiolabeling.
  • NODAGA: Contains a 1,4,7-triazacyclononane-triacetic acid core, enabling faster and milder radiolabeling (room temperature) with ^68Ga, making it advantageous for heat-sensitive biomolecules .
Bioorthogonal Reactivity

Both compounds utilize ADIBO for strain-promoted azide-alkyne cycloaddition (SPAAC). NODAGA) may affect reaction rates with azide targets.

Comparison with Other DOTA Derivatives

lists structurally similar DOTA conjugates (e.g., DOTA-PSMA-EB-01 , DOTA-EB-TATE ), which replace ADIBO with tumor-targeting peptides. Unlike DOTA-ADIBO, these compounds are pre-functionalized for specific biomedical applications (e.g., prostate-specific membrane antigen targeting) but lack modularity for bioorthogonal tagging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.